3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-8-17-11(7-20-8)9-3-2-4-10(5-9)18-12(19)6-13(14,15)16/h2-5,7H,6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRYAVUOGXOUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the reaction of 3-(2-methyl-1,3-thiazol-4-yl)aniline with 3,3,3-trifluoropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3,3,3-Trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Analogs:
Compounds 7c–7l (): Examples include 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamide derivatives. Structural Differences: These compounds feature amino-thiazole and oxadiazole-sulfanyl substituents instead of the trifluoromethyl group. Molecular Weight (MW): Ranges from 375–389 g/mol (e.g., 7l: C₁₆H₁₇N₅O₂S₂, MW = 375 g/mol), whereas the target compound (C₁₃H₁₂F₃N₂OS) has a lower MW (~310 g/mol) due to fewer heteroatoms .
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine] (): A thiazole-containing compound with an ethynylpiperidine group. Functional Contrast: MTEP lacks the propanamide backbone and CF₃ group but shares the 2-methylthiazole moiety.
2-Methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide (ZX-FH023286, ):
- Formula: C₁₄H₁₆N₂OS; MW: ~260 g/mol.
- Comparison: The methyl group on the propanamide (vs. CF₃ in the target) reduces electronegativity, likely increasing metabolic stability but decreasing lipophilicity .
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide (CAS 851722-10-6, ): Features an amino-thiazole group instead of 2-methylthiazole.
Physicochemical Properties
Table 1: Comparative Physical Properties
Biological Activity
3,3,3-Trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is a compound of significant interest due to its potential biological activities. The presence of a trifluoromethyl group and a thiazole moiety contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H13F3N2OS
- Molecular Weight : 300.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas.
1. Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis |
| NCI-H460 (Lung) | 42.30 | Inhibition of cell cycle progression |
| HepG2 (Liver) | 0.71 | Inhibition of VEGF-induced proliferation |
The compound's efficacy against these cell lines indicates its potential as a therapeutic agent in cancer treatment.
2. Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research has shown that this compound exhibits significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can alter the bioavailability and efficacy of co-administered drugs.
- Apoptosis Induction : Studies indicate that the compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Breast Cancer Cells : A study demonstrated that a related thiazole derivative significantly reduced cell viability in MCF7 cells through apoptosis induction via mitochondrial pathways .
- Antimicrobial Efficacy : Another study reported that thiazole compounds exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
